molecular formula C13H15N3O5S B5753918 4-methoxy-N-(morpholin-4-ylcarbonothioyl)-3-nitrobenzamide

4-methoxy-N-(morpholin-4-ylcarbonothioyl)-3-nitrobenzamide

Cat. No.: B5753918
M. Wt: 325.34 g/mol
InChI Key: OGJYORNKQKPDOS-UHFFFAOYSA-N
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Description

4-methoxy-N-(morpholin-4-ylcarbonothioyl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxy group, a morpholinylcarbonothioyl group, and a nitrobenzamide group.

Preparation Methods

The synthesis of 4-methoxy-N-(morpholin-4-ylcarbonothioyl)-3-nitrobenzamide involves several steps. One common synthetic route includes the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine and carbon disulfide to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Chemical Reactions Analysis

4-methoxy-N-(morpholin-4-ylcarbonothioyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition: The carbonothioyl group can participate in addition reactions with electrophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-(morpholin-4-ylcarbonothioyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(morpholin-4-ylcarbonothioyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinylcarbonothioyl group can also interact with proteins and enzymes, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

4-methoxy-N-(morpholin-4-ylcarbonothioyl)-3-nitrobenzamide can be compared with similar compounds such as:

  • 3-iodo-4-methoxy-N-(4-morpholinylcarbonothioyl)benzamide
  • 3-bromo-4-methoxy-N-(4-morpholinylcarbonothioyl)benzamide

These compounds share similar structural features but differ in their halogen substituents, which can affect their chemical reactivity and biological activity. The presence of different halogens can lead to variations in their physical properties, such as melting points and solubility, as well as their interactions with biological targets .

Properties

IUPAC Name

4-methoxy-N-(morpholine-4-carbothioyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-20-11-3-2-9(8-10(11)16(18)19)12(17)14-13(22)15-4-6-21-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJYORNKQKPDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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